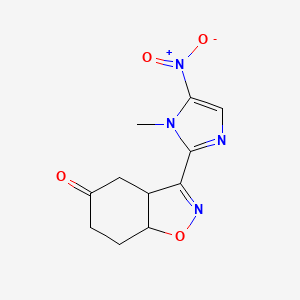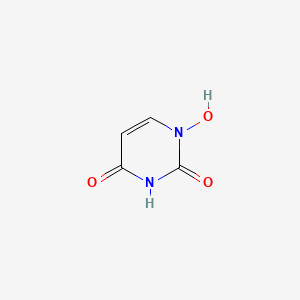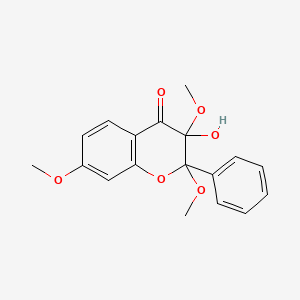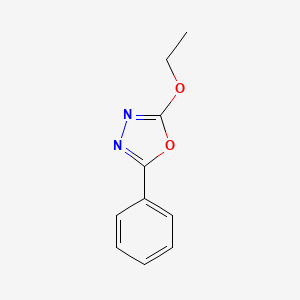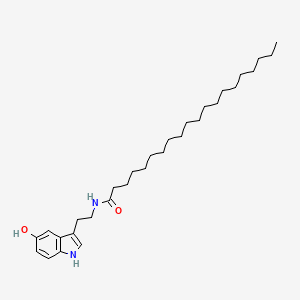
N-Arachidoyl-5-hydroxytryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in the fields of chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)-, the reaction conditions may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted indole compounds. These products can have diverse biological and chemical properties, making them valuable for further research and applications.
Aplicaciones Científicas De Investigación
Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its therapeutic potential in treating various diseases and disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with serotonin receptors, modulating neurotransmitter activity and exerting effects on mood and behavior . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress and damage.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- include:
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide: Known for its anti-inflammatory and antioxidant activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxy-1H-indol-3-yl)acetamide: Studied for its potential therapeutic applications.
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]ferulamide: Exhibits antioxidative properties.
Uniqueness
Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- is unique due to its specific structure, which combines the indole ring with the eicosanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
21249-34-3 |
|---|---|
Fórmula molecular |
C30H50N2O2 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosanamide |
InChI |
InChI=1S/C30H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h20-21,24-25,32-33H,2-19,22-23H2,1H3,(H,31,34) |
Clave InChI |
UDTZTAZZFLXENU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



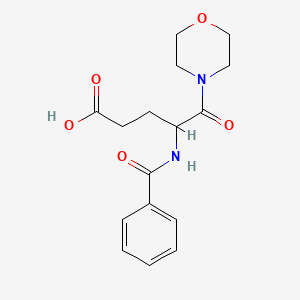
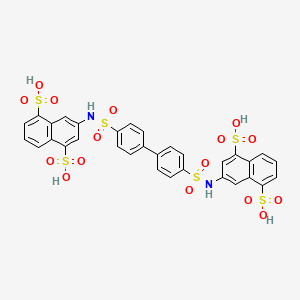
![2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine](/img/structure/B12809184.png)

![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)

